molecular formula C7H14ClNO2 B1465126 2-Ethylproline hydrochloride CAS No. 1332530-89-8

2-Ethylproline hydrochloride

Cat. No.: B1465126
CAS No.: 1332530-89-8
M. Wt: 179.64 g/mol
InChI Key: GSRIGVRKLONTDM-UHFFFAOYSA-N
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Description

2-Ethylproline hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins

Scientific Research Applications

2-Ethylproline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of proline derivatives in biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Safety and Hazards

While specific safety data for 2-Ethylproline hydrochloride is not available, it’s important to handle all chemical substances with care. For instance, hydrochloric acid, a related compound, is known to be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Ethylproline hydrochloride is involved in various biochemical reactions, particularly those related to protein synthesis and metabolism. It interacts with enzymes such as prolyl hydroxylase, which is responsible for the hydroxylation of proline residues in collagen. This interaction is essential for the stability and function of collagen, a major structural protein in the extracellular matrix . Additionally, this compound may interact with other biomolecules, including transport proteins and receptors, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . For example, it can modulate the activity of the mTOR pathway, which is crucial for cell growth and metabolism. Furthermore, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, modulating their activity. For instance, it may inhibit or activate enzymes involved in proline metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase . These interactions can lead to changes in the levels of proline and its derivatives, affecting cellular metabolism and redox balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular metabolism and stress responses. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline cycle and the pentose phosphate pathway . It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the levels of proline and its derivatives. These interactions can affect metabolic flux and the levels of metabolites, impacting cellular energy balance and redox status.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation within specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence proline metabolism and energy production. The localization of this compound within cells can affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylproline hydrochloride typically involves the alkylation of proline. One common method is the reaction of proline with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process might involve crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylproline hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce secondary amines.

Comparison with Similar Compounds

2-Ethylproline hydrochloride can be compared with other proline derivatives such as:

    2-Methylproline: Similar in structure but with a methyl group instead of an ethyl group.

    4-Hydroxyproline: Contains a hydroxyl group, making it more hydrophilic.

    Cis-4-Hydroxyproline: Another hydroxylated proline derivative with different stereochemistry.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity in distinct ways.

Properties

IUPAC Name

2-ethylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRIGVRKLONTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-89-8
Record name Proline, 2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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